molecular formula C11H16S B098886 Sulfide, butyl o-tolyl CAS No. 15560-99-3

Sulfide, butyl o-tolyl

Cat. No. B098886
CAS RN: 15560-99-3
M. Wt: 180.31 g/mol
InChI Key: RNLYLNHPQLCRFI-UHFFFAOYSA-N
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Description

Sulfide, butyl o-tolyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of sulfide, butyl o-tolyl is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of fungi by interfering with their metabolic processes.

Biochemical And Physiological Effects

Sulfide, butyl o-tolyl has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand its potential effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of sulfide, butyl o-tolyl is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the limitations of using sulfide, butyl o-tolyl in lab experiments is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several potential future directions for the study of sulfide, butyl o-tolyl. One area of research could focus on its potential as an antimicrobial and antifungal agent. Another area of research could focus on its use as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in materials science. Further studies are also needed to fully understand its mechanism of action and potential effects on human health.
In conclusion, sulfide, butyl o-tolyl is a chemical compound that has potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its ease of synthesis and availability make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential effects on human health.

Scientific Research Applications

Sulfide, butyl o-tolyl has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, it has been used as a reagent for the conversion of ketones to thioketones. In materials science, it has been used as a precursor for the synthesis of metal sulfide nanoparticles. In pharmaceuticals, it has been studied for its potential as an antimicrobial and antifungal agent.

properties

CAS RN

15560-99-3

Product Name

Sulfide, butyl o-tolyl

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-butylsulfanyl-2-methylbenzene

InChI

InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3

InChI Key

RNLYLNHPQLCRFI-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=CC=C1C

Canonical SMILES

CCCCSC1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used to convert 2-iodotoluene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (331 mg, 93% yield). 1H NMR (300 MHz, CDCl3) δ 7.17–6.97 (m, 4H; Ha, Hb, Hc, Hd), 2.80–2.78 (t, J=7.3, 2H; Hf), 2.27 (s, 3H; He), 1.61–1.51 (m, 2H; Hg,), 1.44–1.17 (m, 2H; Hh), 0.87–0.82 (t, J=7.3, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 137 (C1), 136.3 (C6), 129.9 (C5), 127.1 (C2), 126.2 (C3), 125.1 (C4), 32.3 (C8), 31 (C9), 22 (C10), 20.2 (C7), 13.6 (C11). Anal. Calcd. for C11H16S: C, 73.27; H, 8.94; S, 17.78; Found C, 73.23; H, 9.16, S, 17.57.
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